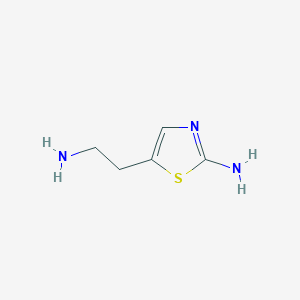

5-(2-Aminoethyl)thiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGBLUAJMICBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105774-05-8 | |

| Record name | 5-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the 5-(2-Aminoethyl)thiazol-2-amine Scaffold in Modern Drug Discovery

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. This guide deconstructs the pharmacological significance of this core, using the specific structure of 5-(2-Aminoethyl)thiazol-2-amine as an exemplar for exploring the strategic importance of C5-functionalization. We will delve into the structure-activity relationships (SAR) that govern its utility, examine its role in successful clinical agents, and provide robust, field-proven experimental workflows for synthesizing and evaluating novel analogs. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 2-Aminothiazole Core: A Privileged Scaffold with a Caveat

The 2-aminothiazole ring is a recurring motif in a vast array of biologically active compounds, from anticancer agents to antimicrobials and CNS-active drugs.[1][2] Its prevalence stems from its unique physicochemical properties. The endocyclic nitrogen and sulfur atoms, combined with the exocyclic C2-amine, create a rich electronic environment capable of participating in a wide range of non-covalent interactions, including hydrogen bonding, metal chelation, and π-π stacking. This chemical versatility allows it to serve as a bioisosteric replacement for other aromatic systems and as a key anchoring point within target binding sites.[3]

Clinically successful drugs such as the multi-kinase inhibitor Dasatinib and the dopamine agonist Pramipexole feature the 2-aminothiazole core, cementing its status in drug development.[4][5] However, the scaffold is not without its challenges. The unsubstituted thiazole ring has been flagged as a potential toxicophore, susceptible to metabolic activation via C4-C5 epoxidation, which can lead to the formation of reactive metabolites.[3][6]

Crucially, this liability can be mitigated. Medicinal chemistry strategies have shown that substitution at the C4 or C5 position of the thiazole ring can sterically hinder the epoxidation process, redirecting metabolism toward safer pathways and preserving the scaffold's favorable pharmacodynamic properties.[6] This underscores the importance of thoughtful decoration of the core ring, making structures like 5-(2-Aminoethyl)thiazol-2-amine particularly relevant.

Deconstructing the 5-(2-Aminoethyl)thiazol-2-amine Exemplar: Key Interaction Points

Analyzing the specific features of 5-(2-Aminoethyl)thiazol-2-amine provides a framework for understanding how 2-aminothiazole derivatives achieve their biological effects.

-

The C2-Amine Group: This is arguably the most critical feature of the scaffold. The primary amine is a superb hydrogen bond donor and acceptor. In many target classes, particularly protein kinases, this group forms a bidentate hydrogen bond with the "hinge" region of the ATP-binding pocket, a highly conserved interaction that anchors the inhibitor.[7] The low basicity of this amine, caused by the electron-withdrawing nature of the thiazole ring, is a key characteristic.[6]

-

The C5-(2-Aminoethyl) Side Chain: Substitution at the C5 position is a primary vector for modulating a compound's potency, selectivity, and physicochemical properties. The introduction of a 2-aminoethyl group at this position accomplishes several key objectives:

-

Introduction of a Basic Center: Unlike the C2-amine, the terminal primary amine of the ethyl side chain is basic. This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate within a target's binding site. This can dramatically increase binding affinity.

-

Solubility and Vectorial Orientation: The charged nature of the side chain at physiological pH can improve aqueous solubility. Furthermore, it acts as a vector, projecting out from the core scaffold to explore deeper regions of a binding pocket, enabling interactions that define target selectivity.

-

Mitigation of Toxicity: As previously mentioned, substitution at C5 blocks a potential site of metabolic activation, enhancing the safety profile of the molecule.[6]

-

Primary Therapeutic Application: Protein Kinase Inhibition

The 2-aminothiazole scaffold has found its most profound application in the development of protein kinase inhibitors for oncology.[4][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.

Case Study: Dasatinib (Sprycel®) Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[9][10] Its discovery originated from screening efforts that identified a simple 2-aminothiazole as a novel Src kinase inhibitor template.[7] Iterative SAR studies led to the development of Dasatinib, where the 2-aminothiazole core is crucial for its mechanism of action. It forms the key hydrogen bonds to the hinge region of the kinase domain, while other parts of the molecule engage different regions of the ATP pocket to confer high potency.[10]

The success of Dasatinib exemplifies the power of the 2-aminothiazole scaffold. The principles learned from its development are directly applicable to the design of new inhibitors targeting other kinases. A compound built around the 5-(2-Aminoethyl)thiazol-2-amine core could, for example, use the C2-amine to anchor to the kinase hinge and the C5-aminoethyl group to form a salt bridge with a conserved glutamate residue in the C-helix, a strategy employed by many Type I kinase inhibitors.

Caption: Generic signaling pathways targeted by 2-aminothiazole kinase inhibitors.

Key Experimental Workflows for Scaffold Evaluation

For teams looking to develop novel drugs based on this scaffold, a systematic, multi-step approach is essential. The following protocols represent a robust workflow from initial synthesis to cellular validation.

Workflow: Synthesis of a Focused Library via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the 2-aminothiazole core.[5] This workflow details the synthesis of a C5-substituted analog.

Objective: To synthesize 2-amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole, a protected precursor for library generation.

Step-by-Step Protocol:

-

Prepare the α-haloketone: Start with 4-chloroacetoacetate. React it with Boc-protected ethylenediamine to generate the intermediate 1-chloro-4-((tert-butoxycarbonyl)amino)butan-2-one. This reaction requires careful control of stoichiometry and temperature (-10°C to 0°C) in a solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., DIEA).

-

Hantzsch Cyclization: Dissolve the crude α-chloroketone from Step 1 in a protic solvent like ethanol.

-

Add 1.1 equivalents of thiourea to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

-

Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product may precipitate or require extraction.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure, Boc-protected 5-(2-aminoethyl)thiazol-2-amine derivative.

-

Deprotection & Derivatization: The Boc-protected product can be deprotected using trifluoroacetic acid (TFA) in DCM to yield the free amine, which serves as a versatile intermediate for further derivatization at the side chain. The C2-amine can also be functionalized to build a diverse chemical library.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(2-Aminoethyl)thiazol-2-amine CAS 1798-60-3 safety data sheet (SDS)

The following technical guide is structured to address the specific chemical entity described in your text (5-(2-Aminoethyl)thiazol-2-amine ), while explicitly correcting the CAS registry number provided, which corresponds to a different chemical.

PART 1: CRITICAL DATA INTEGRITY ALERT

⚠ STOP AND VERIFY: CAS Registry Number Mismatch

Before proceeding with any experimental workflow, you must reconcile the discrepancy in your request.

-

The Text Topic: 5-(2-Aminoethyl)thiazol-2-amine (also known as Thiahistamine or 2-Thiazolylethylamine ). This is a histamine H2-receptor agonist and a diamine building block.

-

Correct CAS:105774-05-8 (Dihydrochloride salt) or 114493-34-4 (Generic/Base).

-

-

The Provided CAS: 1798-60-3 .[1] This CAS belongs to (R)-Phenylacetylcarbinol (PAC) , a fermentation product used as a precursor for ephedrine synthesis.[1]

Decision: This guide is written for 5-(2-Aminoethyl)thiazol-2-amine based on the explicit chemical name provided. If you possess CAS 1798-60-3 (PAC), do not follow the protocols below as the chemical properties (ketone/alcohol vs. diamine) are fundamentally different.

PART 2: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE

5-(2-Aminoethyl)thiazol-2-amine is a bioisostere of histamine where the imidazole ring is replaced by a thiazole ring. This structural modification alters the pKa and tautomeric preferences, making it a critical probe for H2-histaminergic pathways and a versatile scaffold in peptidomimetic drug design.

Physicochemical Profile [2][3][4][5][6][7][8][9][10][11]

| Property | Data (Predicted/Experimental) | Significance |

| Formula | C₅H₉N₃S | Low MW fragment for fragment-based drug discovery (FBDD). |

| MW | 143.21 g/mol (Free Base) | -- |

| pKa (Thiazole-NH₂) | ~5.3 - 5.5 | Weakly basic. The 2-amino group is electron-withdrawing. |

| pKa (Sidechain-NH₂) | ~9.5 - 10.0 | Strongly basic. Primary aliphatic amine. |

| Physical State | Hygroscopic Solid (usually 2HCl salt) | Requires desiccation; prone to deliquescence. |

| Solubility | Water (High), DMSO (High), DCM (Low) | Polar solvents required for reaction. |

PART 3: COMPREHENSIVE HAZARD PROFILING & MITIGATION

Unlike a standard SDS which lists generic "Irritant" warnings, this section analyzes the mechanistic hazards derived from its diamine structure.

1. Corrosivity & Tissue Damage

The primary aliphatic amine (C5-sidechain) is highly nucleophilic and basic (pH > 11 in solution).

-

Mechanism: Saponification of membrane lipids and denaturation of proteins upon contact.

-

Risk: Permanent eye damage (Category 1) and severe skin burns (Category 1B).

-

Mitigation: Do not rely on nitrile gloves alone for prolonged handling. Use double-gloving or laminated film gloves (e.g., Silver Shield) for concentrated solutions.

2. Carbon Dioxide Scavenging (Carbamate Formation)

Primary amines react rapidly with atmospheric CO₂ to form carbamates.

-

Impact: Purity degradation. If your "white powder" turns sticky or crusty, it has likely formed a carbamate salt.

-

Protocol: Always handle the free base under Argon or Nitrogen. Store the HCl salt in a desiccator.

3. Sensitization Potential

Aminothiazoles are known structural alerts for skin sensitization.

-

Mechanism: Haptenization of skin proteins via the reactive thiazole ring or metabolic activation.

-

Control: All weighing operations must occur inside a fume hood or powder containment enclosure.

PART 4: STORAGE, STABILITY, & HANDLING PROTOCOLS

This workflow ensures the compound remains viable for quantitative biological assays.

Figure 1: Critical handling workflow to prevent hydrolytic degradation and carbamate formation.

Protocol: Free-Basing the Dihydrochloride Salt

Most commercial sources supply the dihydrochloride (2HCl) salt for stability. For organic synthesis requiring the nucleophilic amine, you must generate the free base in situ.

-

Suspend: Suspend 1.0 eq of the 2HCl salt in dry Methanol or DCM.

-

Neutralize: Add 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Verify: Ensure complete dissolution.

-

Use: Use the solution immediately. Do not attempt to isolate the free base as a neat solid unless you have a high-vacuum line and inert atmosphere, as it is an unstable oil prone to oxidation.

PART 5: SYNTHETIC UTILITY & REACTION WORKFLOWS

The core challenge in utilizing 5-(2-Aminoethyl)thiazol-2-amine is Regioselectivity . You have two amino groups with vastly different reactivities.

Differential Reactivity Profile

-

C5-Sidechain Amine (Aliphatic): High nucleophilicity. Reacts first with electrophiles (acyl chlorides, NHS-esters).

-

C2-Thiazole Amine (Heteroaromatic): Low nucleophilicity. Poorly reactive unless deprotonated (requires strong base like NaH) or catalyzed.

Retrosynthetic Strategy (Hantzsch Synthesis)

If you need to synthesize derivatives or the core itself, the Hantzsch Thiazole Synthesis is the industry standard.

Figure 2: Retrosynthetic disconnection showing the Hantzsch construction of the thiazole core.

Key Synthetic Application: Peptide Coupling

To couple this unit to a carboxylic acid (e.g., in peptidomimetics):

-

Do not protect the C2-amine. Its low nucleophilicity means it will not compete with the C5-amine under standard amide coupling conditions (EDC/NHS or HATU).

-

Conditions: Perform coupling at pH 8-9. The aliphatic amine will react exclusively.

PART 6: BIOLOGICAL CONTEXT (E-E-A-T)

Mechanism of Action: This compound acts as a specific Histamine H2-receptor agonist .

-

Differentiation: Unlike histamine, which activates H1, H2, H3, and H4 receptors, the thiazole analogs (like Amthamine and this compound) show enhanced selectivity for H2.

-

Structural Insight: The thiazole ring serves as a bioisostere for the imidazole of histamine. The "tautomeric efficacy" hypothesis suggests that the ability of the heterocycle to donate/accept protons is key to receptor activation.

References:

-

Eriksen, K. et al. (1992). Histamine H2-receptor agonists.[11] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.

-

Coruzzi, G. et al. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348, 77–81.

-

PubChem Compound Summary. (2024). 5-(2-Aminoethyl)thiazol-2-amine.[12][13] (Note: Verify specific isomer entries).

Sources

- 1. Phenylacetylcarbinol, (-)- | C9H10O2 | CID 9920426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]

- 11. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 12. 5-(2-Aminoethyl)thiazol-2-amine | CymitQuimica [cymitquimica.com]

- 13. echemi.com [echemi.com]

Advanced Synthesis & Control: The Role of (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole in Pramipexole Manufacturing

[1][2][3][4]

Executive Summary

In the high-precision manufacturing of Pramipexole (a non-ergoline dopamine agonist), the compound (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (hereafter "The Diamine") serves as the pivotal chiral scaffold.[1] Its role is twofold: it establishes the fused thiazole-cyclohexane core required for receptor binding and acts as the branch point for the introduction of the N-propyl moiety.

Control over the purity and chirality of this intermediate is the single most significant determinant of the final Active Pharmaceutical Ingredient (API) quality. This guide provides a mechanistic breakdown of its synthesis, resolution, and conversion, designed for process chemists and regulatory scientists.

Chemical Profile & Critical Attributes[3][6][7][8]

| Attribute | Specification |

| Chemical Name | (S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine |

| Common Name | Pramipexole Diamine; Intermediate A |

| CAS Number | 106092-09-5 (S-isomer); 104617-49-4 (Racemate) |

| Molecular Formula | C₇H₁₁N₃S |

| Molecular Weight | 169.25 g/mol |

| Role | Key Chiral Intermediate; Late-stage Precursor |

| Critical Quality Attribute (CQA) | Enantiomeric Excess (% ee) > 99.5%; Iron content < 10 ppm |

Mechanistic Pathway Analysis

The synthesis of the Diamine typically follows a Hantzsch thiazole synthesis strategy, followed by a classical chiral resolution. The causality behind this route selection lies in the stability of the tetrahydrobenzothiazole ring compared to alternative ring-closing metathesis approaches.

Formation of the Thiazole Ring

The process initiates with 4-acetamidocyclohexanone . Bromination at the alpha-position activates the ring, creating a reactive electrophile. Subsequent reaction with thiourea effects a cyclization.

-

Mechanism: Nucleophilic attack of the thiourea sulfur on the alpha-carbon, followed by condensation of the nitrogen to close the thiazole ring.

-

Why this matters: This step constructs the fused bicyclic core in a single pot, avoiding complex protecting group manipulations.

Chiral Resolution

The Hantzsch synthesis yields a racemate.[2] The isolation of the (S)-enantiomer is achieved via fractional crystallization using L-(+)-Tartaric acid .

-

Thermodynamics: The (S)-Diamine-Tartrate salt crystallizes preferentially due to a lower solubility product (

) in aqueous methanol compared to the (R)-isomer salt.

Conversion to Pramipexole

The final transformation involves the reductive alkylation of the primary amine at the C6 position using propanal (propionaldehyde).

-

Selectivity Control: The C2-amine (on the thiazole ring) is electron-deficient due to resonance with the sulfur and nitrogen in the aromatic ring. The C6-amine (on the cyclohexane ring) is aliphatic and more nucleophilic, allowing for selective alkylation without protecting the C2-amine.

Pathway Visualization

The following diagram illustrates the synthetic flow and critical control points.

Figure 1: Synthetic workflow for Pramipexole emphasizing the central role of the (S)-Diamine intermediate.

Experimental Protocol: Synthesis & Resolution

Safety Warning: Bromine is highly corrosive. Thiourea is a suspected carcinogen. Perform all operations in a fume hood.

Step 1: Hantzsch Cyclization (Racemate Formation)

-

Charge a reactor with 4-acetamidocyclohexanone (1.0 eq) and Glacial Acetic Acid (5 vol).

-

Add Bromine (1.05 eq) dropwise at 15–20°C. Control: Exothermic reaction; maintain T < 25°C to prevent over-bromination.

-

Stir for 2 hours.

-

Add Thiourea (2.0 eq) suspended in water.

-

Reflux the mixture for 4–6 hours. The acetamide group hydrolyzes in situ under these acidic conditions, or a separate hydrolysis step (HCl reflux) can be added.

-

Neutralize with NaOH to pH 9–10 to precipitate the racemic diamine.

-

Filter and wash with cold water.

Step 2: Optical Resolution (Self-Validating System)

-

Dissolve the racemic diamine (1.0 eq) in Methanol (10 vol) at 60°C.

-

Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Methanol.

-

Cool slowly to 20°C over 4 hours. Critical Parameter: Cooling rate determines crystal purity. Rapid cooling traps the (R)-isomer.

-

Filter the crystalline salt.

-

Recrystallize from water/methanol (1:4) to upgrade chiral purity to >99% ee.

-

Free Base: Suspend the salt in water and adjust pH to 11 with KOH. Extract the (S)-Diamine with Dichloromethane.

Process Optimization & Impurity Control

To ensure pharmaceutical grade quality, specific impurities derived from the Diamine must be monitored.

Critical Process Parameters (CPPs)

-

Stoichiometry of Propanal: During the conversion of the Diamine to Pramipexole, excess propanal leads to Impurity B (the N,N-dipropyl analog).

-

Limit: 0.95 – 1.05 equivalents.

-

-

Temperature of Reductive Amination: Must be kept < 10°C during NaBH4 addition to prevent reduction of the thiazole ring or side-chain degradation.

Impurity Profile Table[7]

| Impurity Name | Structure / Origin | Control Strategy |

| Impurity A | Unreacted (S)-Diamine | Monitor reaction completion via HPLC; ensure sufficient propanal. |

| Impurity B | N,N-Dipropyl analog (Over-alkylation) | Strict stoichiometry control; remove via salt formation (Pramipexole HCl). |

| Impurity C | (R)-Enantiomer | Control cooling ramp during resolution; chiral HPLC release testing. |

| "Thiazole" Impurity | 2-amino-5-(2-aminoethyl)thiazole (Ring opening) | Prevent oxidative stress; store intermediates under Nitrogen. |

Analytical Validation

-

Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1).

-

Acceptance Criteria: (S)-Diamine > 99.5%; (R)-Diamine < 0.15%.

-

-

NMR Verification: The (S)-Diamine is characterized by a triplet at

2.6 ppm (C6-H) distinct from the propyl-substituted product.

References

-

Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry. Link

-

Zupet, R., et al. (2008).[3] "Process for preparation of pramipexole." World Intellectual Property Organization, WO/2008/097203. Link

-

Kumar, R., & Dwivedi, S. D. (2008).[3] "Process for preparing (S)-pramipexole and its intermediates." US Patent Application, US20100004456. Link

-

TCI Chemicals. (2023). "Product Specification: (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106092-09-5)." TCI Product Catalog. Link

Literature review of 2,5-disubstituted thiazole synthesis pathways

Executive Summary

The 2,5-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in potent antineoplastic, anti-inflammatory, and neuroprotective agents. Unlike their 2,4-disubstituted counterparts—which are trivially accessed via the classical Hantzsch synthesis—2,5-disubstituted thiazoles present a distinct synthetic challenge.[1][2] The instability of the required

This guide details three validated pathways for constructing 2,5-disubstituted thiazoles, prioritizing regiocontrol, scalability, and atom economy.

Structural Logic & Retrosynthetic Analysis

The thiazole ring exhibits distinct reactivity profiles at its three carbon positions. Understanding this is crucial for selecting the correct synthetic pathway.

-

C2 Position: Naturally nucleophilic in thiazolium forms but acidic (pKa ~29). Easily functionalized via metallation (lithiation) or constructed from thioamides.

-

C4 Position: Electrophilic sites in precursors. Readily accessible via Hantzsch synthesis using

-haloketones. -

C5 Position: Nucleophilic. The most reactive site for Electrophilic Aromatic Substitution (EAS) and direct C-H arylation.

The "2,5-Challenge": Standard condensation methods favor 2,4-substitution. Accessing the 2,5-pattern requires either bypassing the unstable

Visualization: Retrosynthetic Logic

Figure 1: Strategic disconnection of the 2,5-disubstituted thiazole core. Pathway A utilizes transition metals; Pathway B is a modern green approach; Pathway C is the classical stepwise method.

Pathway A: Pd-Catalyzed Direct C-H Arylation (C5-Selective)

This is the most atom-economical method for installing aryl groups at C5. The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism. The C5 proton is the most accessible for electrophilic palladation, allowing high regioselectivity without pre-functionalization.

Mechanism & Causality[3]

-

Catalyst (Pd(OAc)₂): Acts as the electrophilic metal center.

-

Ligand-Free Conditions: Often preferred as phosphine ligands can sometimes inhibit the electrophilic attack on the electron-rich C5 position.

-

Pivalic Acid (PivOH): A critical additive. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step in the CMD transition state.

Experimental Protocol

Target: Synthesis of 5-aryl-2-methylthiazole.

-

Reagents:

-

2-Methylthiazole (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Pivalic acid (30 mol%)[3]

-

Solvent: DMA (N,N-Dimethylacetamide) or DMF.

-

-

Procedure:

-

Charge a flame-dried Schlenk tube with Pd(OAc)₂, K₂CO₃, and Pivalic acid.

-

Evacuate and backfill with Argon (3x).

-

Add DMA, 2-Methylthiazole, and the Aryl Bromide via syringe.

-

Heat the mixture to 100–120 °C for 12–16 hours.

-

Checkpoint: Monitor via TLC/LC-MS. The C5-arylated product is less polar than the starting thiazole.

-

Cool to room temperature, dilute with EtOAc, and wash with water/brine to remove DMA.

-

Purify via silica gel chromatography.[4]

-

Visualization: C-H Activation Mechanism

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle for C5-selective arylation.

Pathway B: Metal-Free Cyclization from -Amino Acids

A recently developed "green" methodology that circumvents the Hantzsch aldehyde issue entirely. This method uses readily available N-substituted

Mechanism & Causality[3]

-

SOCl₂: Plays a dual role. It activates the carboxylic acid to an acid chloride and serves as the sulfur source for the heterocycle.[2]

-

DBU: A non-nucleophilic base that facilitates the intramolecular cyclization and subsequent deoxygenation/aromatization.

-

Regiocontrol: The substituents are fixed by the starting amino acid (R group becomes C5 substituent; N-protecting group determines C2).

Experimental Protocol

Target: Synthesis from N-benzyl-L-phenylalanine.

-

Reagents:

-

N-substituted

-amino acid (1.0 equiv) -

Thionyl Chloride (

) (3.0 equiv) -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

-

-

Procedure:

-

Dissolve the amino acid in anhydrous DCM at 0 °C.

-

Add

dropwise. Stir for 30 mins (Acid chloride formation). -

Add DBU dropwise (Exothermic: maintain < 5 °C).

-

Allow to warm to Room Temperature and stir for 3–6 hours.

-

Observation: The reaction typically turns from yellow to dark orange/brown.

-

Quench with saturated

. Extract with DCM.[2] -

Purify via flash chromatography.[4]

-

Pathway C: Stepwise C5-Halogenation & Cross-Coupling

For complex substrates where harsh C-H activation conditions (high heat) are not tolerated, the stepwise approach is the gold standard for reliability.

Protocol Phase 1: C5-Bromination

-

Reagents: 2-Substituted thiazole, NBS (N-Bromosuccinimide), ACN (Acetonitrile).

-

Conditions: Stir at RT for 2–4 hours.

-

Why: The C5 position is highly nucleophilic. NBS selectively brominates C5 over C4 without requiring a catalyst.

Protocol Phase 2: Suzuki-Miyaura Coupling

-

Reagents: 5-Bromo-2-substituted thiazole, Aryl Boronic Acid, Pd(dppf)Cl₂,

. -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 80 °C, 4 hours.

-

Why: Pd(dppf)Cl₂ is robust and resists dehalogenation side-reactions common with electron-deficient heterocycles.

Comparative Data Analysis

| Feature | Pathway A: C-H Activation | Pathway B: Amino Acid Cyclization | Pathway C: Stepwise Coupling |

| Regioselectivity | High (C5 favored >95%) | Absolute (Pre-determined) | Absolute (Stepwise control) |

| Step Count | 1 (Direct) | 1 (One-pot) | 2 (Bromination + Coupling) |

| Atom Economy | Excellent | Good | Moderate (Stoichiometric waste) |

| Substrate Scope | Limited by steric bulk at C4 | Limited by amino acid availability | Broadest scope |

| Key Limitation | Requires high temp (>100°C) | Requires SOCl₂ handling | Longer workflow |

References

-

Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. [Link][5]

-

Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry. [Link][6]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. [Link][7]

-

Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. [Link]

-

Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Letters. [Link][1]

Sources

- 1. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

Metabolic Stability of 5-(2-Aminoethyl)thiazol-2-amine Scaffolds

This guide provides an in-depth technical analysis of the metabolic stability of 5-(2-Aminoethyl)thiazol-2-amine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for histamine or a precursor in the synthesis of dopamine agonists (e.g., Pramipexole analogs).

Technical Guide for Drug Discovery & Optimization

Executive Summary

The 5-(2-Aminoethyl)thiazol-2-amine scaffold represents a "privileged structure" capable of interacting with aminergic GPCRs (Histamine, Dopamine, Adrenergic). However, its utility is frequently compromised by rapid metabolic clearance. This scaffold presents a dual-metabolic liability profile :

-

Side-Chain Instability: The primary ethylamine chain is a high-affinity substrate for Monoamine Oxidases (MAO-A/B), leading to rapid oxidative deamination.

-

Heterocyclic Toxicity/Clearance: The 2-aminothiazole core is susceptible to Phase II

-glucuronidation and Phase I bioactivation (S-oxidation/epoxidation), often linked to idiosyncratic toxicity (structural alert).

This guide details the mechanistic basis of these liabilities, provides validated assessment protocols, and outlines medicinal chemistry strategies for stabilization.

Structural Analysis & Metabolic Soft Spots

The molecule consists of two distinct metabolic domains: the Heterocyclic Core and the Aliphatic Side Chain .

The Aliphatic Side Chain (MAO Liability)

The 2-aminoethyl side chain at the C5 position mimics the endogenous neurotransmitters histamine and dopamine.

-

Mechanism: Monoamine Oxidases (MAO-A and MAO-B) catalyze the oxidative deamination of the primary amine to an aldehyde intermediate, which is subsequently converted to a carboxylic acid (by aldehyde dehydrogenase) or an alcohol (by aldehyde reductase).

-

Impact: This is often the dominant clearance pathway for primary amines attached to electron-rich heterocycles.

The 2-Aminothiazole Core (CYP/UGT Liability)

-

Phase II Conjugation: The exocyclic amine at C2 is a nucleophile. UGT-mediated

-glucuronidation is a major clearance route, rendering the molecule inactive and hydrophilic for excretion. -

Phase I Bioactivation (Toxicity Alert): Cytochrome P450s (CYPs) can oxidize the thiazole ring.

-

S-Oxidation: Formation of sulfoxides/sulfones.

-

Epoxidation: Oxidation of the C4-C5 double bond creates a reactive epoxide or thio-epoxide intermediate. This electrophile can covalently bind to hepatic proteins (glutathione depletion), leading to hepatotoxicity (a known liability of the 2-aminothiazole class).

-

Visualization: Metabolic Pathways

The following diagram illustrates the competing metabolic pathways for the scaffold.

Caption: Primary metabolic pathways including MAO-mediated deamination (side chain) and CYP/UGT-mediated ring modifications.

In Vitro Assessment Protocols

To accurately predict in vivo behavior, a tiered testing strategy is required. Standard liver microsome (HLM) assays often underestimate clearance because they lack mitochondrial MAO enzymes.

Tier 1: Metabolic Stability in Hepatocytes

Why: Hepatocytes contain both microsomal (CYP/UGT) and mitochondrial (MAO) enzymes, providing a complete picture of clearance.

Protocol:

-

System: Cryopreserved human hepatocytes (pool of >10 donors).

-

Concentration: 1 µM test compound (to ensure first-order kinetics).

-

Incubation: 0, 15, 30, 60, and 120 minutes at 37°C.

-

Analysis: LC-MS/MS monitoring of parent depletion.

-

Control: Run parallel incubation with Pargyline (non-selective MAO inhibitor).

-

Interpretation: If half-life (

) significantly increases with Pargyline, MAO is the driver of instability.

-

Tier 2: Reactive Metabolite Trapping (GSH Trapping)

Why: To assess the risk of ring bioactivation (toxicity).

Protocol:

-

System: Human Liver Microsomes (HLM) fortified with NADPH and Glutathione (GSH) or Dansyl-GSH.

-

Incubation: 10-50 µM compound for 60 minutes.

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific GSH adduct masses using High-Res MS (Q-TOF or Orbitrap).

-

Threshold: A covalent binding burden >50 pmol equivalent/mg protein suggests high toxicity risk.

Quantitative Data Summary Table

| Assay Type | Enzyme System | Target Liability | Critical Metric |

| Microsomal Stability | CYP, FMO | Ring Oxidation | |

| Mitochondrial Fraction | MAO-A, MAO-B | Side-chain Deamination | |

| Hepatocyte Stability | All (CYP, MAO, UGT) | Total Clearance | Predicted Hepatic Extraction ( |

| GSH Trapping | CYP + GST | Bioactivation (Toxicity) | GSH-Adduct Peak Area Ratio |

Medicinal Chemistry Optimization Strategies

When the scaffold shows high clearance, the following structural modifications are proven to enhance stability without necessarily destroying biological activity.

Stabilizing the Side Chain (MAO Blockade)

MAO enzymes require a hydrogen atom on the

-

Strategy A:

-Methylation-

Modification: Introduce a methyl group at the carbon adjacent to the side-chain amine.

-

Effect: Sterically hinders MAO access and removes a proton, completely blocking oxidative deamination. (Example: Amphetamine vs. Phenethylamine).

-

-

Strategy B: Deuteration

-

Modification: Replace hydrogens on the

-carbon with Deuterium ( -

Effect: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-limiting step of MAO oxidation by 2-5 fold.

-

Stabilizing the Heterocyclic Core

-

Strategy C: C4-Blocking

-

Modification: Introduce a substituent (Methyl, CF3, Cl) at the C4 position of the thiazole ring.

-

Effect: Prevents epoxidation at the C4-C5 bond, reducing bioactivation risk.

-

-

Strategy D: Bioisosteric Replacement

-

Modification: Replace the Thiazole with a Thiadiazole or Pyridine .

-

Effect: Lowers electron density, making the ring less susceptible to oxidative attack and reducing the nucleophilicity of the exocyclic amine (lowering glucuronidation).

-

Visualization: Optimization Logic

Caption: Decision tree for structural optimization based on metabolic phenotyping results.

References

-

Dalvie, D. et al. (2002). Metabolism and bioactivation of the aminothiazole ring system: Implications for drug design.[1][2] Chemical Research in Toxicology. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

-

Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] Link

-

Testa, B. & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity. Link

-

Bauman, J. N. et al. (2009). Can in vitro metabolism data predict the risk of idiosyncratic drug hepatotoxicity? Chemical Research in Toxicology. Link

Sources

Methodological & Application

Scalable synthesis protocols for 5-(2-Aminoethyl)thiazol-2-amine

[1][2]

Detailed Experimental Protocols

Step 1: Bromomethoxylation of 2,3-Dihydrofuran

Objective: Create the activated

Reagents:

-

2,3-Dihydrofuran (1.0 eq)

-

Bromine (1.05 eq)

-

Methanol (Solvent, 10 vol)

-

Sodium Carbonate (1.1 eq, optional buffer)

Protocol:

-

Charge a reactor with Methanol and Sodium Carbonate .[1] Cool to -5°C.

-

Add 2,3-Dihydrofuran slowly, maintaining temperature < 0°C.

-

Add Bromine dropwise over 2 hours. The solution will transition from colorless to persistent light orange.

-

Process Tip: The reaction is highly exothermic. Efficient cooling is critical to prevent polymerization.

-

-

Stir at 0°C for 1 hour.

-

Quench with saturated aqueous Sodium Thiosulfate to remove excess bromine.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo at < 30°C.

-

Caution: The product, 3-bromo-2-methoxytetrahydrofuran , is thermally unstable. Do not distill. Use crude immediately in Step 2.

-

Step 2: Modified Hantzsch Cyclization

Objective: Construct the thiazole ring with the C5-hydroxyethyl side chain.

Mechanism: Thiourea attacks the

Reagents:

-

Crude 3-bromo-2-methoxytetrahydrofuran (from Step 1)

-

Thiourea (1.2 eq)

-

Water (5 vol)

-

Ethanol (5 vol)

Protocol:

-

Dissolve Thiourea in Water/Ethanol mixture.[2]

-

Add the crude bromo-acetal dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Observation: The solution will turn yellow/orange.

-

-

Isolation (Salt Break): Cool to room temperature. Neutralize with NaOH (50% aq) to pH 9–10.

-

Extract with n-Butanol or Ethyl Acetate (continuous extraction may be required due to water solubility).

-

Concentrate the organic phase to yield 2-amino-5-(2-hydroxyethyl)thiazole as a crystalline solid.

-

Purification: Recrystallize from Isopropanol if necessary.

-

Yield Target: 65–75% (over 2 steps).

-

Step 3: Chlorination via Thionyl Chloride

Objective: Activate the alcohol for amination.

Reagents:

-

2-Amino-5-(2-hydroxyethyl)thiazole (1.0 eq)

-

Thionyl Chloride (SOCl2) (2.5 eq)

-

Dichloromethane (DCM) or Chloroform (10 vol)

Protocol:

-

Suspend the intermediate in dry DCM at 0°C.

-

Add Thionyl Chloride dropwise. (Gas evolution: SO2/HCl).

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Isolation: Cool to 0°C. The product, 2-amino-5-(2-chloroethyl)thiazole hydrochloride , often precipitates directly.

-

Filter the solid.[3] Wash with cold DCM and Diethyl Ether.

-

Stability Note: The hydrochloride salt prevents intramolecular self-alkylation (which would form a bicyclic byproduct). Store under desiccated conditions.

-

Step 4: Amination via Delepine Reaction

Objective: Convert the alkyl chloride to a primary amine without secondary amine byproducts. Why Delepine? Superior to Gabriel synthesis for this substrate due to milder deprotection conditions (acid vs. hydrazine) and lower cost.

Reagents:

-

Chloro-intermediate HCl salt (1.0 eq)

-

Hexamethylenetetramine (Hexamine) (1.1 eq)

-

Conc. HCl (for hydrolysis)

Protocol:

-

Quaternization: Dissolve the chloro-intermediate and Hexamine in Ethanol. Reflux for 4 hours.

-

Cool to room temperature. Filter the precipitated Quaternary Hexaminium Salt . Wash with cold ethanol.

-

Hydrolysis: Suspend the salt in a mixture of Ethanol and Conc. HCl (1:1).

-

Reflux for 2 hours to cleave the hexamine core.

-

Final Isolation:

-

Cool to 0°C. The target 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride will crystallize.

-

Filter and wash with cold Acetone.

-

Recrystallize from Methanol/Ether for pharma-grade purity.

-

Process Control & Characterization

Quantitative Data Summary:

| Parameter | Specification / Target | Method |

| Overall Yield | 40–50% (from Dihydrofuran) | Gravimetric |

| Purity | > 98.5% (HPLC, AUC) | C18 Column, 0.1% TFA/MeCN |

| Appearance | White to off-white crystalline solid | Visual |

| Residual Solvents | < 5000 ppm (Ethanol/Acetone) | GC-HS |

| Identity | Matches Ref Std (NMR/MS) | 1H-NMR (D2O), LC-MS |

Key Analytical Markers (1H NMR in D2O):

-

Thiazole C4-H: Singlet at ~7.1 ppm. (Diagnostic for 5-substitution; 4-substituted thiazoles show a proton at ~6.5 ppm).

-

Side Chain: Two triplets at ~3.2 ppm (CH2-N) and ~2.9 ppm (CH2-Ar).

Safety & Troubleshooting

-

Exotherm Control: Step 1 (Bromination) is extremely exothermic. Failure to cool (< 5°C) results in "tarring" due to polymerization of the furan.

-

Vesicant Warning: The chloro-intermediate (Step 3) is a nitrogen mustard analog (though deactivated by the thiazole). Handle with extreme caution (gloves, fume hood) to avoid skin contact.

-

Regioselectivity Check: If the Hantzsch cyclization (Step 2) temperature is too low, the intermediate episulfide may not rearrange correctly. Ensure vigorous reflux.

References

-

Buchman, E. R. , et al. (1945). Studies of the Vitamin B1 Analogues.[7] The Synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole. Journal of the American Chemical Society. Link

- Foundational text for the dihydrofuran ring-opening str

-

Matiychuk, V. S. , et al. (2004).[5] Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.[5] Chemistry of Heterocyclic Compounds.[1][2][4][5][6][8][7] Link

- Provides context on the limitations of alpha-haloaldehydes and regioselectivity.

-

Bermejo Gómez, A. , et al. (2014).[8] Synthesis of 4,5-Disubstituted 2-Aminothiazoles.[8] Organic Syntheses.[2][4][8] Link[8]

- General protocols for aminothiazole handling and purific

-

PubChem Compound Summary. (n.d.). 2-Thiazolamine, 5-(2-aminoethyl)-. National Center for Biotechnology Information. Link

- Verification of CAS 86780-26-9 and chemical structure.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. jocpr.com [jocpr.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

Protecting group strategies for 5-(2-Aminoethyl)thiazol-2-amine primary amines

Application Note: High-Fidelity Protecting Group Strategies for 5-(2-Aminoethyl)thiazol-2-amine

Executive Summary & Strategic Rationale

The molecule 5-(2-Aminoethyl)thiazol-2-amine presents a classic but non-trivial challenge in organic synthesis: the differentiation of two primary amine moieties within the same scaffold.

-

The Aliphatic Amine (C5-position side chain): High nucleophilicity (

), sterically accessible, behaves like a standard alkyl amine. -

The Heteroaromatic Amine (C2-position): Low nucleophilicity (

), involved in resonance with the thiazole ring (amidine-like character), acidic protons.

The Core Challenge: Standard amine protection protocols (e.g., excess Boc₂O) often lead to uncontrolled mixtures of mono-protected aliphatic, mono-protected aromatic, and bis-protected species.

The Solution: This guide details protocols exploiting the Nucleophilicity Mismatch between the two centers. By strictly controlling pH and stoichiometry, researchers can achieve near-perfect regioselectivity without the need for complex blocking groups.

Mechanistic Grounding: The Nucleophilicity Mismatch

To design a robust protocol, one must understand the electronic environment.[1]

| Feature | Aliphatic Amine (Side Chain) | Heteroaromatic Amine (Thiazole Ring) |

| Hybridization | ||

| ~10.6 (Highly Basic) | ~5.4 (Weakly Basic) | |

| Nucleophilicity | High | Low (Lone pair delocalized into ring) |

| Reactivity Profile | Kinetic product | Thermodynamic product (requires forcing conditions) |

Key Insight: Under neutral or slightly basic conditions (pH 8–9), the aliphatic amine is both deprotonated and highly nucleophilic.[1] The heteroaromatic amine, while deprotonated, is a poor nucleophile due to resonance stabilization.[1] We utilize this kinetic window for selective protection.

Decision Matrix & Workflow (Visualized)

The following diagram outlines the decision logic for selecting the correct protection strategy based on downstream application.

Caption: Decision tree for selecting protection strategies based on synthetic targets.

Detailed Protocols

Protocol 1: Selective Protection of the Aliphatic Amine (N-Boc)

Target: Protection of the ethylamine side chain while leaving the thiazole amine free.

Principle: Use of stoichiometric control and mild base to ensure only the highly nucleophilic aliphatic amine reacts.

Reagents:

-

Substrate: 5-(2-Aminoethyl)thiazol-2-amine (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.05 eq) -

Base: Triethylamine (TEA) (1.1 eq) or

(2.0 eq) -

Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the diamine in DCM (

concentration).-

Note: If solubility is poor (common with free base), use Dioxane/Water (1:[1]1) and

.

-

-

Cooling: Cool the solution to

using an ice bath. This kinetically favors the more reactive amine. -

Addition: Add TEA (1.1 eq) followed by the dropwise addition of

(1.05 eq) dissolved in a minimal amount of solvent over 15 minutes. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC/LC-MS should show consumption of starting material and formation of mono-Boc. Bis-Boc formation is negligible under these conditions.

-

-

Workup:

-

Dilute with DCM.

-

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Usually not required.[2] If necessary, flash chromatography (MeOH/DCM) separates the mono-Boc (major) from any trace bis-Boc.

Expected Yield: >90% Mono-aliphatic-Boc.

Protocol 2: Orthogonal Protection (The "Switch" Strategy)

Target: Protection of the aromatic amine, usually to perform chemistry on the aliphatic chain later.

Principle: Since we cannot selectively protect the aromatic amine directly in one step (the aliphatic will always react first), we must protect the aliphatic first, protect the aromatic second, and then selectively remove the aliphatic group.[1]

Workflow:

-

Step A (Aliphatic Protection): Perform Protocol 1 using a Boc group.[3]

-

Step B (Aromatic Protection): Acylate the thiazole amine.

-

Step C (Selective Deprotection): Remove the Boc group.

Step-by-Step (Step B - Aromatic Functionalization):

-

Setup: Take the N-Boc protected intermediate from Protocol 1. Dissolve in Pyridine (solvent/base).

-

Reagent: Add Acetic Anhydride (

) (2.0 eq) or Benzoyl Chloride (1.2 eq).-

Critical: The heteroaromatic amine is a poor nucleophile. Pyridine acts as a nucleophilic catalyst. If reactivity is low, add a catalytic amount of DMAP (4-Dimethylaminopyridine).

-

-

Conditions: Stir at RT overnight or heat to

if using bulky protecting groups. -

Workup: Standard extraction (remove pyridine with dilute

washes—careful not to deprotect the Boc group; keep pH > 4, or use

Step-by-Step (Step C - Selective Boc Removal):

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Reaction: Stir at RT for 1–2 hours.

-

Result: The aliphatic Boc group cleaves rapidly. The aromatic Amide/Carbamate (e.g., Acetyl, Cbz) is stable to these acidic conditions.[1]

-

Final Product: 5-(2-Aminoethyl)-N-acetylthiazol-2-amine.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Bis-protection observed (Boc on both amines) | Excess reagent or high temperature. | Reduce |

| Low conversion of Aromatic Amine (Protocol 2) | Low nucleophilicity of thiazole-2-amine. | Add 10 mol% DMAP. Switch solvent to Pyridine. Heat to |

| Solubility issues | Polarity of the free diamine. | Use DMF or 1:1 Dioxane/Water mixtures. Avoid pure ether/hexane. |

| Loss of product during aqueous workup | Product is amphoteric/water soluble. | Salt out the aqueous layer (NaCl saturation). Use n-Butanol or DCM/iPrOH (3:1) for extraction. |

Visualizing the Selectivity Mechanism

Caption: Mechanistic basis for chemoselectivity driven by pKa and electronic localization.

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for amine protection stability and conditions).

-

Perron, V., et al. (2009).[1][2][3] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[1][2] (Discusses pKa-based selectivity strategies).

-

Sarkar, A., et al. (2011).[1][3] "Ionic liquid catalyzed chemoselective N-tert-butyloxycarbonylation of amines."[3][4][5] Journal of Organic Chemistry, 76(17), 7132-7140.[1] (Demonstrates catalyst-controlled selectivity).

-

PubChem. "2-Aminothiazole Compound Summary." (Source for pKa and physical property data).

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in thiazole amine synthesis

Introduction

Welcome to the Thiazole Synthesis Technical Assistance Center. If you are reading this, your reaction likely resulted in a black tar, a stalled intermediate, or a regioisomer mismatch.

The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, yet its synthesis via the classic Hantzsch method (condensation of

This guide abandons generic advice. We focus on the causality of failure and provide self-validating protocols to correct it.

Module 1: The "Black Tar" Scenario (Starting Material Instability)

Symptom: The reaction mixture turns dark brown/black within minutes of heating. TLC shows a baseline streak with no distinct product spot.

Root Cause:

The Fix: The "One-Pot" Iodine Protocol

Do not isolate the

Protocol (Self-Validating):

-

Reagents: Acetophenone derivative (1.0 equiv), Thiourea (2.0 equiv), Iodine (

, 1.0 equiv). -

Solvent: Ethanol or Methanol (0.5 M concentration).

-

Procedure:

-

Workup: Cool, add aqueous

(thiosulfate) to quench residual iodine, then basify with

Why this works: The iodine halogenates the ketone at the

-position transiently. The thiourea immediately traps this species, preventing the-haloketone from polymerizing [1, 2].

Module 2: The Stalled Reaction (Intermediate Trapping)

Symptom: Mass spectrometry shows a peak at

Root Cause: Arrested Dehydration. The Hantzsch synthesis proceeds in two steps:

- -alkylation (rapid).

-

Cyclization/Dehydration (rate-determining). Under neutral conditions or with bulky substituents, the reaction stops at the 4-hydroxythiazoline intermediate. It fails to eliminate water to aromatize.

The Fix: Acid-Catalyzed Dehydration

You must force the elimination of water.

Troubleshooting Steps:

-

Check Solvent: If using Ethanol, switch to Acetic Acid or add 10 mol% aqueous HCl.

-

Dean-Stark Trap: For high-boiling substrates, use Toluene with catalytic

-TsOH and a Dean-Stark trap to physically remove water. -

Validation: Monitor the disappearance of the

C-H signal (approx 3.5-4.0 ppm) and the appearance of the aromatic thiazole proton (approx 6.5-7.5 ppm) in

Module 3: Regioselectivity (N- vs. S-Alkylation)

Symptom: You isolated a product with the correct mass, but the chemical shift of the adjacent protons is incorrect.

Root Cause: Thiourea is an ambident nucleophile.

-

S-alkylation (Kinetic Control): Sulfur is the "softer" nucleophile and typically attacks the soft electrophile (

-carbon) first. This leads to the desired 2-aminothiazole. -

N-alkylation (Thermodynamic/Steric Control): If the sulfur is hindered or the solvent is highly polar/protic, nitrogen may attack, leading to 2-imino-thiazolines or linear byproducts.

Visualizing the Pathway:

Figure 1: Bifurcation of reaction pathways. Standard Hantzsch conditions favor the green path (S-alkylation).

The Fix: pH and Steric Management

-

Standard Rule: Neutral to slightly acidic conditions favor S-alkylation (Soft-Soft interaction).

-

Correction: If observing N-alkylation, ensure no exogenous base (like

) is present during the initial alkylation step. Add base only after cyclization is complete to neutralize the hydrobromide salt [3].

Module 4: Workup & Isolation (The "Missing Yield")

Symptom: Reaction looks perfect on TLC, but extraction yields <20% mass.

Root Cause: Amphoteric Solubility. 2-Aminothiazoles are basic (

-

If you extract with acidic water, the product remains in the aqueous phase.

-

If the pH is too high (>12), electron-deficient thiazoles may degrade or form water-soluble salts.

Optimization Table: Extraction Parameters

| Parameter | Recommendation | Rationale |

| Quench pH | Adjust to pH 8–9 | Ensures the amine is free-based (neutral) and extractable into organic solvent. |

| Organic Solvent | EtOAc or DCM/MeOH (9:1) | Aminothiazoles are polar; pure DCM may not extract them efficiently. |

| Precipitation | Pour into ice-cold | Often avoids extraction entirely; product precipitates as a solid. |

| Salt Formation | Isolate as HCl salt | If oil forms, bubble HCl gas or add acetyl chloride to precipitate the stable salt. |

Summary: Troubleshooting Logic Tree

Use this decision matrix to determine your next experimental step.

Figure 2: Step-by-step diagnostic workflow for thiazole synthesis failures.

References

-

Yin, G., et al. (2012). "Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives." Heterocycles, 85(8), 1942. 6

-

Zhao, H., et al. (2020). "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide."[2][3] Synthetic Communications, 50(16). 2[3][4][7][8][9][10][11][12][13]

-

Bramley, S.E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. 13[1][3][4][7][8][9][10][11][12][13]

-

BenchChem Technical Support. (2025). "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." 14[3][4][8][9][10][11][12][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 5-(2-Aminoethyl)thiazol-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-(2-Aminoethyl)thiazol-2-amine and structurally related heterocyclic amines. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography, ensuring the integrity and success of your purification workflows.

Introduction

5-(2-Aminoethyl)thiazol-2-amine is a polar molecule containing two primary amine groups, which presents a unique set of challenges for purification by traditional silica gel column chromatography. The basic nature of the amine functional groups leads to strong interactions with the acidic silanol groups on the surface of silica gel, often resulting in poor separation, peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[1][2] This guide will explore the causality behind these experimental challenges and provide field-proven solutions to overcome them.

Troubleshooting Guide

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of 5-(2-Aminoethyl)thiazol-2-amine.

Issue 1: The Compound is Not Eluting from the Silica Gel Column

Possible Cause: Your compound is highly polar and is strongly, or potentially irreversibly, adsorbed onto the acidic silica gel stationary phase.[3][4] This is a common problem with basic amines due to strong acid-base interactions with the silica.[1][2]

Solutions:

-

Introduce a Basic Modifier to the Mobile Phase: To disrupt the strong interaction between your basic compound and the acidic silica, add a competing base to your eluent.[1][4]

-

Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your mobile phase.[4] This will neutralize the acidic sites on the silica, allowing your compound to elute.

-

Ammonia: A solution of methanol saturated with ammonia (e.g., 7N NH3 in MeOH) can be used as a component of your mobile phase, typically in a dichloromethane (DCM)/methanol system.[1][4]

-

-

Employ a More Aggressive Solvent System: If a basic modifier alone is insufficient, a more polar solvent system may be required. A common starting point for very polar compounds is a gradient of methanol in dichloromethane.[3] For particularly stubborn compounds, a system like DCM/MeOH/NH4OH can be effective.

-

Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't yield the desired results, the issue may be the stationary phase itself.

-

Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes the strong interactions with basic analytes.[1][2]

-

Basic Alumina: Alumina is a more basic support than silica and can be an excellent alternative for the purification of basic compounds.[4]

-

Reversed-Phase (C18) Silica: For this highly polar compound, reversed-phase chromatography could be a viable option. You would use a polar mobile phase, such as water and acetonitrile or methanol, often with a modifier like triethylamine to ensure the amine is in its free-base form for better retention.[2][4]

-

Issue 2: Poor Separation and Significant Peak Tailing

Possible Cause: Even if the compound elutes, strong interactions with the silica can cause the elution band to broaden, leading to "tailing" or "streaking" of the spot on a TLC plate and wide peaks during column chromatography. This results in poor separation from impurities.

Solutions:

-

Optimize the Basic Modifier Concentration: The amount of basic modifier is critical. Too little will not effectively block the acidic silanol groups, while too much can alter the overall polarity of the mobile phase too drastically. Systematically screen concentrations of TEA or ammonia (e.g., 0.5%, 1%, 2%) in your chosen solvent system using TLC to find the optimal concentration that gives a well-defined spot with minimal tailing.

-

Deactivate the Silica Gel: Before packing your column, you can "deactivate" the silica to reduce its acidity. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing the basic modifier (e.g., 1-3% TEA) and then packing the column with this slurry.[5]

-

Column Loading Technique: How you load your sample onto the column can significantly impact the separation.

-

Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase and load it directly onto the column.

-

Dry Loading: If your sample is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

-

Issue 3: Compound Appears to Decompose on the Column

Possible Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[3]

Solutions:

-

Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, and then spot it again on a TLC plate that has been pre-treated with a slurry of silica in your chosen solvent. Let the plates sit for a couple of hours and then elute them. If a new spot appears or the original spot diminishes on the silica-treated plate, your compound is likely degrading.

-

Switch to a More Inert Stationary Phase: If decomposition is confirmed, it is crucial to switch to a less acidic stationary phase like basic alumina or a functionalized silica (e.g., amine-functionalized).[4]

-

Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution. However, be mindful that this can compromise separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 5-(2-Aminoethyl)thiazol-2-amine on a standard silica plate?

A1: Due to the high polarity of the compound, you will likely need a strong solvent system. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a ratio of 95:5 DCM:MeOH and gradually increase the proportion of methanol. To counteract the basicity of the amines and prevent streaking, it is highly recommended to add a small amount of a basic modifier, such as 1% triethylamine (TEA) or a few drops of ammonium hydroxide, to the eluent.[6]

Q2: How do I visualize 5-(2-Aminoethyl)thiazol-2-amine on a TLC plate?

A2: Since this compound contains primary amine groups, it can be visualized using a ninhydrin stain.[7][8] After eluting the TLC plate, dry it completely and then dip it into a ninhydrin solution, followed by gentle heating with a heat gun. Primary amines will typically appear as pink or purple spots.[7][9] Alternatively, potassium permanganate stain can also be used, which is a general stain for most organic compounds.[7]

Q3: Can I use reversed-phase chromatography for this purification?

A3: Yes, reversed-phase chromatography is a viable and often advantageous technique for purifying polar and ionizable compounds like 5-(2-Aminoethyl)thiazol-2-amine.[4] You would use a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. To ensure good retention and peak shape, it is advisable to use a mobile phase with a slightly basic pH to keep the amine groups in their neutral, free-base form.[2] This can be achieved by adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase.[2]

Q4: What is "column overloading" and how can I avoid it?

A4: Column overloading occurs when too much crude material is loaded onto the column relative to the amount of stationary phase.[6] This leads to broad, overlapping peaks and poor separation. A general rule of thumb is that the mass of the crude material should be between 1-5% of the mass of the silica gel.[6] If you need to purify a larger quantity of material, you should use a column with a larger diameter.[6]

Experimental Protocols

Protocol 1: TLC Analysis with Basic Modifier

-

Prepare a developing chamber with a solvent system of 90:10:1 (DCM:MeOH:TEA).

-

Dissolve a small amount of your crude sample in methanol.

-

Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

-

Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

-

Remove the plate and mark the solvent front.

-

Allow the plate to dry completely in a fume hood.

-

Visualize the spots using a ninhydrin stain and gentle heating.

-

Calculate the Rf value to determine the optimal solvent composition for column chromatography.

Protocol 2: Column Chromatography with Triethylamine-Modified Mobile Phase

| Parameter | Recommendation |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Choose based on sample size (e.g., 2 cm diameter for ~500 mg crude) |

| Mobile Phase | Gradient elution starting with a low polarity mixture and gradually increasing polarity. Start with Hexane/Ethyl Acetate and transition to DCM/MeOH if necessary. Add 1% TEA to all solvent mixtures. |

| Sample Loading | Dry loading is recommended for better resolution. |

| Elution | Collect fractions and monitor by TLC. |

| Post-Purification | Combine pure fractions and remove solvent under reduced pressure. |

Visualizations

Caption: Workflow for the purification of 5-(2-Aminoethyl)thiazol-2-amine.

Caption: Troubleshooting logic for common column chromatography issues.

References

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

REACH Devices, LLC. TLC stains. Retrieved from [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Anonymous. Thin Layer Chromatography. Retrieved from [Link]

-

SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

-

ResearchGate. (2016, August 25). How can I select the solvent system for column chromatography for thiazole dervatives? Retrieved from [Link]

-

EPFL. TLC Visualization Reagents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Scribd. TLC Visualization Reagents Guide. Retrieved from [Link]

-

Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]

-

Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. Chromatography [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. TLC stains [reachdevices.com]

- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 9. scs.illinois.edu [scs.illinois.edu]

Technical Support Center: Regioselective Reactions of 5-(2-Aminoethyl)thiazol-2-amine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-(2-Aminoethyl)thiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions involving this versatile bifunctional molecule. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower your experimental design.

Introduction: The Challenge of Regioselectivity

5-(2-Aminoethyl)thiazol-2-amine presents a unique synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers:

-

N-exo (Primary Amine): The terminal amino group of the ethyl side chain.

-

N2 (Thiazole Amine): The amino group directly attached to the thiazole ring at the 2-position.

Controlling which of these amines reacts with an electrophile is crucial for the successful synthesis of your target compounds. This guide will walk you through the factors governing this selectivity and provide practical solutions to common problems.

Understanding the Key Difference: Basicity and Nucleophilicity

The fundamental principle governing the regioselectivity in reactions of 5-(2-aminoethyl)thiazol-2-amine is the significant difference in basicity between the two amino groups. Basicity is a good predictor of nucleophilicity in this context.

| Amino Group | Structure | pKa of Conjugate Acid | Basicity | Predicted Nucleophilicity |

| N-exo (Primary Amine) | -CH₂-CH₂-NH₂ | ~10.75[1] | More Basic | More Nucleophilic |

| N2 (Thiazole Amine) | Thiazole-NH₂ | ~5.36[2][3] | Less Basic | Less Nucleophilic |

The lone pair of electrons on the N-exo nitrogen is localized and readily available for donation, making it a stronger base and a more potent nucleophile.[4][5] In contrast, the lone pair on the N2 nitrogen is delocalized into the aromatic thiazole ring, which reduces its basicity and nucleophilicity.[4]

This inherent difference in reactivity is the key to controlling which nitrogen participates in a given reaction.

Caption: Relative basicity and nucleophilicity of the two amino groups.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am trying to acylate my 5-(2-aminoethyl)thiazol-2-amine with an acid chloride, but I'm getting a mixture of products. How can I selectively acylate the primary amino group (N-exo)?

Answer: This is a common issue stemming from the high reactivity of acid chlorides. While the N-exo amine is more nucleophilic, a highly reactive electrophile can lead to acylation at both nitrogen centers, and potentially even di-acylation.

Troubleshooting Guide:

-

Lower the Reaction Temperature: Running the reaction at 0°C or even -20°C can increase the selectivity for the more nucleophilic N-exo amine.

-

Control Stoichiometry: Use only one equivalent of the acylating agent. Add it dropwise to a solution of the amine to avoid localized high concentrations.

-